Product packaging for 2,6-Diiodo-4-nitroaniline(Cat. No.:CAS No. 5398-27-6)

2,6-Diiodo-4-nitroaniline

Cat. No.: B146649
CAS No.: 5398-27-6
M. Wt: 389.92 g/mol
InChI Key: YPVYMWQYENWFAT-UHFFFAOYSA-N
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Description

Research Context within Halogenated Nitroaniline Chemistry

In this family, compounds like 2,6-dichloro-4-nitroaniline (B1670479) and 2,6-dibromo-4-nitroaniline (B165464) are well-studied analogues. nih.govwikipedia.org Research has shown that these dihalogenated p-nitroanilines are crucial intermediates in various industrial applications, particularly in the synthesis of dyes. wikipedia.orggoogle.comrsc.orgrsc.org For instance, 2,6-dichloro-4-nitroaniline is a precursor to the azo dye Disperse Brown 1. wikipedia.org Similarly, 2,6-dibromo-4-nitroaniline serves as an important intermediate for azo disperse dyes. rsc.orgrsc.org The study of 2,6-diiodo-4-nitroaniline provides comparative insights into how changing the halogen from chlorine or bromine to the larger, more polarizable iodine atom affects the compound's properties and potential applications. The weakly basic nature of these types of dihalogenated p-nitroanilines is a key feature influencing their reaction pathways, for example, in diazotization reactions. orgsyn.org

Significance in Advanced Organic Synthesis and Materials Science

The utility of this compound is most prominent in its role as a versatile building block in advanced organic synthesis. ontosight.ai The presence of multiple distinct functional groups—an amino group, a nitro group, and two iodine atoms—allows for a wide range of chemical transformations. The iodine atoms are particularly useful as they can act as leaving groups in various cross-coupling reactions or be substituted to introduce other functionalities. ontosight.ai

A clear example of its synthetic utility is its use as a starting material for the preparation of 1,2,3-triiodo-5-nitrobenzene. orgsyn.org In this procedure, this compound is subjected to diazotization, followed by treatment with potassium iodide, effectively replacing the amino group with a third iodine atom. orgsyn.org This demonstrates its role as a precursor for creating highly substituted and complex aromatic structures.

In the realm of materials science, halogenated nitroanilines are explored for creating materials with specific optical, electronic, and mechanical properties. ontosight.airsc.org The high polarizability and the potential for halogen bonding associated with the iodine atoms in this compound make it a candidate for the development of novel crystalline materials. For example, studies on related halogenated nitroanilines have shown they can form co-crystals with other molecules, leading to materials with tailored structures and physical properties, such as specific shear or brittle behavior upon mechanical stress. rsc.org Furthermore, polymers incorporating halogenated aniline (B41778) units can exhibit distinct electronic and morphological properties compared to their non-halogenated counterparts. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H4I2N2O2 B146649 2,6-Diiodo-4-nitroaniline CAS No. 5398-27-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-diiodo-4-nitroaniline
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InChI

InChI=1S/C6H4I2N2O2/c7-4-1-3(10(11)12)2-5(8)6(4)9/h1-2H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

YPVYMWQYENWFAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1I)N)I)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4I2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID00202284
Record name 2,6-Diiodo-4-nitroaniline
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Molecular Weight

389.92 g/mol
Source PubChem
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CAS No.

5398-27-6
Record name 2,6-Diiodo-4-nitrobenzenamine
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Synthetic Methodologies and Reaction Engineering for 2,6 Diiodo 4 Nitroaniline

Established Synthetic Routes for 2,6-Diiodo-4-nitroaniline

The principal and most well-documented method for synthesizing this compound is the direct iodination of 4-nitroaniline (B120555). This electrophilic aromatic substitution reaction introduces two iodine atoms onto the benzene (B151609) ring, directed to the positions ortho to the amino group.

Direct Iodination of 4-Nitroaniline

Direct iodination of 4-nitroaniline is a foundational method for producing this compound. orgsyn.orgorgsyn.org This approach involves treating 4-nitroaniline with a suitable iodinating agent, leading to the substitution of hydrogen atoms on the aromatic ring with iodine. The reaction's success hinges on the choice of the iodinating reagent and the reaction conditions.

Application of Iodine Monochloride Reagents

A widely used method for the synthesis of this compound involves the use of iodine monochloride (ICl) as the iodinating agent. orgsyn.orgorgsyn.org In a typical procedure, 4-nitroaniline is dissolved in boiling glacial acetic acid, and a solution of iodine monochloride in glacial acetic acid is added. orgsyn.orgorgsyn.org The reaction is exothermic and is generally heated for a couple of hours to ensure completion. orgsyn.orgorgsyn.org The product, this compound, precipitates from the reaction mixture upon cooling. orgsyn.orgorgsyn.org

Initial procedures reported yields in the range of 56-64%. orgsyn.orgorgsyn.org However, modifications to the work-up, such as refluxing the reaction mixture and washing the product with hot water containing sodium bisulfite to remove excess iodine, have been shown to increase the yield to as high as 86%. orgsyn.orgorgsyn.org

ReagentSolventReaction TimeTemperatureYieldReference
Iodine MonochlorideGlacial Acetic Acid2 hoursBoiling water bath56-64% orgsyn.orgorgsyn.org
Iodine MonochlorideGlacial Acetic Acid2 hoursReflux86% orgsyn.orgorgsyn.org
Utilization of N-Iodosuccinimide (NIS) under Acidic Conditions

N-Iodosuccinimide (NIS) has emerged as a versatile and efficient reagent for the iodination of aromatic compounds, including 4-nitroaniline. acs.orgorganic-chemistry.orgsioc-journal.cn NIS is favored for its milder reaction conditions and often leads to high yields and selectivity. The activation of NIS is typically achieved under acidic conditions, which enhances its electrophilicity. organic-chemistry.org

For instance, the iodination of 4-nitroaniline using NIS in the presence of a catalytic amount of acetic acid via a grinding method has been reported to produce 2-iodo-4-nitroaniline (B1222051) in 99% yield. scispace.com While this specific example focuses on mono-iodination, the principle of using NIS under acidic conditions is a key strategy in aromatic iodination. organic-chemistry.orgscispace.com The reactivity and selectivity can be tuned by the choice of acid catalyst and solvent. organic-chemistry.org

Comparative Analysis of Iodination Procedures and Selectivity

The choice of iodinating agent and reaction conditions significantly influences the selectivity and efficiency of the iodination of 4-nitroaniline. The strongly deactivating nitro group and the activating amino group on the aromatic ring direct the incoming electrophile (iodine) to specific positions.

The direct iodination of 4-nitroaniline to this compound is a regioselective process due to the ortho-directing influence of the amino group. However, the formation of mono-iodinated products, such as 2-iodo-4-nitroaniline, can occur. acs.org Achieving high selectivity for the di-iodinated product often requires careful control of stoichiometry and reaction parameters.

Iron(III)-catalyzed iodination of 4-nitroaniline using NIS has been shown to be highly regioselective, yielding the mono-iodinated product, 2-iodo-4-nitroaniline, as the sole product in 73% yield after just 2 hours. acs.org This highlights the ability of catalytic systems to control the extent of iodination. In contrast, methods employing iodine monochloride are typically geared towards the exhaustive di-iodination of the substrate. orgsyn.orgorgsyn.org

The electron-withdrawing nature of the nitro group generally enhances para-selectivity in electrophilic aromatic substitution reactions. However, in the case of 4-nitroaniline, the powerful ortho-directing ability of the amino group dominates, leading to iodination at the 2 and 6 positions.

MethodReagent(s)Product(s)YieldSelectivityReference
Direct IodinationIodine MonochlorideThis compound56-86%High for di-iodination orgsyn.orgorgsyn.org
Iron(III)-Catalyzed IodinationN-Iodosuccinimide (NIS)2-Iodo-4-nitroaniline73%High for mono-iodination acs.org
Grinding MethodN-Iodosuccinimide (NIS), Acetic Acid2-Iodo-4-nitroaniline99%High for mono-iodination scispace.com

Advanced Synthetic Approaches and Reaction Optimization

In recent years, there has been a growing emphasis on developing more sustainable and efficient synthetic methods. This has led to the exploration of green chemistry principles and advanced catalytic systems for the synthesis of this compound and related compounds.

Green Chemistry Principles in this compound Synthesis

Green chemistry focuses on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. In the context of this compound synthesis, this translates to using less toxic reagents, employing catalytic methods, and minimizing solvent waste.

One approach that aligns with green chemistry principles is the use of solid-state reactions or grinding methods. scispace.com The previously mentioned synthesis of 2-iodo-4-nitroaniline using NIS and acetic acid via grinding eliminates the need for a bulk solvent, thereby reducing waste. scispace.com

Another green approach involves the use of recyclable catalysts. For instance, the diazotization-iodination of aryl amines, including 4-nitroaniline, has been achieved using cellulose (B213188) sulfuric acid as a biodegradable and recyclable proton source. sid.ir This method avoids the use of strong, corrosive acids and toxic solvents. sid.ir Similarly, a one-pot diazotization-iodination procedure has been developed using a polymer-supported nitrite (B80452) reagent, which can be filtered off and potentially reused. rsc.org This method offers a very mild work-up procedure, involving simple filtration and an aqueous wash. rsc.org

The development of solvent-free or aqueous-based synthetic routes is another key aspect of green chemistry. While not yet explicitly reported for the di-iodination of 4-nitroaniline, the successful application of such principles in the synthesis of the analogous 2,6-dibromo-4-nitroaniline (B165464) from 4-nitroaniline in an aqueous acidic medium suggests a promising avenue for future research in the iodination process. rsc.orgresearchgate.net

Green ApproachReagents/CatalystKey Advantage(s)Reference
Grinding MethodN-Iodosuccinimide, Acetic AcidSolvent-free, high yield for mono-iodination scispace.com
Recyclable CatalystCellulose Sulfuric AcidBiodegradable, recyclable, avoids strong acids sid.ir
Polymer-Supported ReagentPolymer-supported nitriteMild work-up, potential for reagent recycling rsc.org

Process Optimization for Enhanced Yield and Purity

The synthesis of this compound is a well-established process, yet it is subject to optimization to improve both the yield and purity of the final product. The traditional method involves the direct iodination of p-nitroaniline using iodine monochloride in glacial acetic acid. orgsyn.org This standard procedure typically results in yields ranging from 56% to 64%. orgsyn.org

Research into optimizing this synthesis has led to significant improvements. One key modification involves changing the reaction and work-up conditions. By refluxing the reaction mixture for two hours in an oil bath, followed by a specific work-up procedure involving treatment with hot water and sodium bisulfite to remove excess iodine, the yield can be dramatically increased to 86%. orgsyn.org Further purification can be achieved by recrystallization from nitrobenzene, followed by washing with alcohol, to obtain a product with a sharp melting point of 249–250°C. orgsyn.org

Alternative "green" chemistry approaches, while demonstrated on analogous compounds like 2,6-dibromo-4-nitroaniline, suggest potential optimization pathways. For instance, the use of bromide-bromate salts in an aqueous acidic medium allows for the recycling of the filtrate for several cycles without a discernible loss in product yield or purity, presenting a more environmentally benign and efficient process. rsc.org Another innovative technique is the use of a grinding method with N-iodosuccinimide (NIS) and a catalytic amount of acetic acid. researchgate.net While applied to the synthesis of 2,6-diiodo-4-nitrophenol (B1216091), this solvent-free approach achieves a 98% yield in just five minutes, highlighting a promising avenue for the highly efficient and rapid synthesis of this compound. researchgate.net

MethodReagentsConditionsYieldReference
Standard Synthesisp-Nitroaniline, Iodine Monochloride, Glacial Acetic AcidHeating on a water bath for 2 hours56-64% orgsyn.org
Optimized Batch Synthesisp-Nitroaniline, Iodine Monochloride, Glacial Acetic AcidRefluxing in an oil bath for 2 hours; work-up with hot water and sodium bisulfite86% orgsyn.org
Potential Green Method (by analogy)4-Nitroaniline, Bromide-Bromate Salts, Aqueous AcidAmbient temperature; allows for filtrate recyclingHigh (demonstrated for bromo-analog) rsc.org
Potential Grinding Method (by analogy)4-Nitrophenol, N-Iodosuccinimide (NIS), Acetic Acid (catalyst)Room temperature grinding for 5 minutes98% (demonstrated for phenol-analog) researchgate.net

Potential for Flow Chemistry in Large-Scale Production

For large-scale industrial production, continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, consistency, and efficiency. The application of flow reactors to the synthesis of halogenated nitroanilines is an area of active development. For related compounds, it has been noted that industrial production may utilize continuous flow reactors to improve efficiency. smolecule.com

Microfluidic systems, a key component of flow chemistry, have been used to study the nucleation and crystallization of the closely related compound 2,6-dibromo-4-nitroaniline. researchgate.net These studies show that the rapid mixing and precise temperature control in flow reactors can lead to more homogeneous and well-defined crystalline materials. researchgate.net This level of control is crucial for ensuring high purity and consistent particle size, which are critical parameters in pharmaceutical and materials science applications. The potential to adapt these flow chemistry principles to the synthesis of this compound could lead to a more streamlined, scalable, and cost-effective manufacturing process.

Derivatization Strategies and Functional Group Transformations

The presence of three distinct functional groups—an amino group, a nitro group, and two iodine atoms—makes this compound a versatile building block in organic synthesis. ontosight.ai Each of these sites can be selectively targeted to create a wide range of derivatives.

Nucleophilic Substitution Reactions involving Halogen Atoms

The iodine atoms on the aromatic ring of this compound can act as leaving groups in nucleophilic substitution reactions. ontosight.ai While direct nucleophilic aromatic substitution (SNAr) on di-iodo compounds can be challenging, the strong electron-withdrawing effect of the para-nitro group facilitates such reactions by stabilizing the intermediate Meisenheimer complex.

A notable example of derivatization involves the transformation of the amino group into a diazonium salt, which can then be substituted. For instance, this compound can be dissolved in concentrated sulfuric acid and treated with sodium nitrite to form a diazonium salt. prepchem.com Subsequent reaction with a nucleophile like sodium azide (B81097) results in the formation of 2,6-diiodo-4-nitroazidobenzene. prepchem.com Although this reaction sequence begins at the amino group, it ultimately enables the introduction of a new functional group onto the aromatic core. The primary route for substituting the iodine atoms, however, is through metal-catalyzed cross-coupling reactions.

Reduction of the Nitro Group to Amino Functionality

The nitro group at the 4-position is readily reducible to a primary amino group, a common and crucial transformation in the synthesis of complex molecules. smolecule.com This reduction converts the electron-withdrawing nitro group into an electron-donating amino group, significantly altering the electronic properties of the aromatic ring. The resulting compound, 2,6-diiodo-1,4-phenylenediamine, is a valuable intermediate for dyes, polymers, and heterocyclic compounds.

Several methods can be employed for this reduction, including catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or chemical reduction with reagents such as tin (Sn) or tin(II) chloride (SnCl2) in acidic media.

Reducing AgentTypical ConditionsProductReference
Tin(II) Chloride (SnCl₂)Acidic medium (e.g., HCl), often with heating2,6-Diiodo-1,4-phenylenediamine
Catalytic Hydrogenation (H₂)Palladium on Carbon (Pd/C) or other metal catalysts, pressurized H₂ gas2,6-Diiodo-1,4-phenylenediamine
Tin (Sn) MetalConcentrated Hydrochloric Acid (HCl)2,6-Diiodo-1,4-phenylenediamine

Coupling Reactions for Extended Conjugated Systems

The carbon-iodine bonds in this compound are ideal handles for constructing larger, π-conjugated systems through various coupling reactions. These extended systems are of great interest in materials science for their potential applications in electronics and nonlinear optics. acs.org

A key strategy involves Sonogashira coupling, a palladium-catalyzed reaction between an aryl halide and a terminal alkyne. This reaction can be used to introduce ethynyl (B1212043) groups at the 2- and 6-positions. For example, the related monomer 2,6-diethynyl-4-nitroaniline, a precursor to organometallic polymers, is synthesized via such a coupling reaction. acs.org These monomers can then be polymerized with metal complexes to create highly conjugated, rigid-rod polymers with unique optical and electronic properties. acs.org Similarly, Heck coupling reactions, which join aryl halides with alkenes, can be used to synthesize arylvinylene-extended derivatives, further expanding the library of accessible conjugated materials. psu.edu

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Reactions)

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the iodine atoms of this compound make it an excellent substrate for these transformations. The high reactivity of the C-I bond allows these reactions to proceed under relatively mild conditions. nih.gov

The Suzuki-Miyaura coupling, which pairs an aryl halide with a boronic acid or ester, is a widely used method for constructing biaryl systems. researchgate.net By reacting this compound with various arylboronic acids, a diverse range of substituted biaryl compounds can be synthesized. Other important palladium-catalyzed reactions applicable to this substrate include:

Heck Reaction: Coupling with alkenes to form substituted styrenes. nih.gov

Sonogashira Reaction: Coupling with terminal alkynes to create aryl alkynes. nih.gov

Kumada and Negishi Reactions: Coupling with Grignard reagents or organozinc compounds, respectively, to form new C-C bonds. nih.gov

These reactions provide a modular approach to synthesizing complex molecular architectures from the this compound scaffold.

Reaction NameCoupling PartnerCatalyst System (Typical)Bond FormedReference
Suzuki-Miyaura CouplingAryl/Vinyl Boronic Acid or EsterPd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃)Aryl-Aryl, Aryl-Vinyl nih.govresearchgate.net
Heck CouplingAlkenePd(OAc)₂, Phosphine ligand, Base (e.g., Et₃N)Aryl-Vinyl nih.gov
Sonogashira CouplingTerminal AlkynePd(0) catalyst, Cu(I) co-catalyst, Base (e.g., amine)Aryl-Alkynyl nih.gov
Kumada CouplingGrignard Reagent (R-MgX)Pd(II) or Ni(II) catalystAryl-Alkyl/Aryl nih.gov
Negishi CouplingOrganozinc Reagent (R-ZnX)Pd(0) or Ni(0) catalystAryl-Alkyl/Aryl nih.gov

Functionalization of the Amino Group (e.g., Acylation)

The amino group of this compound can be functionalized through reactions such as acylation, although its reactivity is considerably diminished. The combined steric hindrance from the two large iodine atoms in the ortho positions and the deactivating electronic effect of the para-nitro group make the lone pair of the amino nitrogen less available for nucleophilic attack.

Research into the synthesis of anilides from this substrate has demonstrated that forcing conditions are necessary to achieve acylation. For instance, the acylation of this compound with bromoacetic acid bromide requires prolonged heating. One study found that the reaction proceeds by refluxing the components in toluene (B28343) for an extended period of 12 to 15 hours. Under these conditions, the corresponding N-(2,6-diiodo-4-nitrophenyl)-2-bromoacetamide is formed. The study also noted that conducting the acylation in anhydrous dimethylformamide (DMF) under milder conditions could potentially lead to higher yields of the desired product, highlighting the critical role of solvent choice in overcoming the low reactivity of the substrate. masterorganicchemistry.com

The general scheme for the acylation is as follows:

Scheme 1: Acylation of this compound

Scheme 1: Acylation of 2,6-dihalo-4-nitroanilines with bromoacetic acid bromide. For this compound, Hal = I. masterorganicchemistry.com

Detailed findings on the acylation reaction are summarized in the table below.

ReactantReagentSolventConditionsProductNotes
This compoundBromoacetic acid bromideTolueneReflux, 12-15 hN-(2,6-diiodo-4-nitrophenyl)-2-bromoacetamideForcing conditions required due to sterically hindered and deactivated amino group. masterorganicchemistry.com
This compoundBromoacetic acid bromideAnhydrous DMFMilder conditionsN-(2,6-diiodo-4-nitrophenyl)-2-bromoacetamideSuggested to provide higher yields compared to toluene. masterorganicchemistry.com

Deamination Reactions for Diiodonitrobenzene Formation

Deamination, the removal of the amino group, provides a synthetic route from this compound to 1,3-diiodo-5-nitrobenzene. This transformation is typically a two-step process involving diazotization of the amino group followed by reductive removal of the resulting diazonium salt.

The diazotization of this compound is challenging due to its nature as a weakly basic amine. orgsyn.org Standard aqueous conditions are often ineffective. A successful method involves dissolving the aniline (B41778) in concentrated sulfuric acid and cooling the solution to low temperatures (e.g., 0-5 °C). orgsyn.orgprepchem.com A pre-cooled mixture of sodium nitrite in concentrated sulfuric acid (forming nitrosylsulfuric acid) is then added, maintaining the low temperature to control the exothermic reaction. orgsyn.org To facilitate the diazotization of such a deactivated amine, the addition of phosphoric acid can be employed. orgsyn.org

Once the diazonium salt is formed, the subsequent step is its replacement by a hydrogen atom. This is commonly achieved by treating the diazonium salt solution with a reducing agent such as hypophosphorous acid (H₃PO₂). askfilo.comcdnsciencepub.com This reaction, a variation of the Sandmeyer-type reactions, typically proceeds via a radical mechanism to yield the desired deaminated product, 1,3-diiodo-5-nitrobenzene. wikipedia.org The deamination of the closely related 2,6-dibromo-4-nitroaniline to 1,3-dibromo-5-nitrobenzene (B1662017) using this methodology has been documented, supporting the viability of this route. oup.com

Scheme 2: Deamination of this compound

Scheme 2: General reaction for the deamination of this compound to 1,3-diiodo-5-nitrobenzene.

A summary of the reaction conditions for the key diazotization step is provided in the table.

Starting MaterialReagentsSolvent SystemTemperatureIntermediate ProductRef.
This compoundSodium nitriteConcentrated Sulfuric Acid0-5 °C2,6-Diiodo-4-nitrobenzenediazonium salt orgsyn.orgprepchem.com
This compoundSodium nitriteConc. H₂SO₄, 85% H₃PO₄< 10 °C2,6-Diiodo-4-nitrobenzenediazonium salt orgsyn.org

Molecular Structure and Supramolecular Organization Studies of 2,6 Diiodo 4 Nitroaniline

Spectroscopic Investigations of Molecular Structure

Spectroscopic analysis provides a detailed view of the molecular structure of 2,6-diiodo-4-nitroaniline, with various methods offering complementary information.

Vibrational Spectroscopy Analysis (FTIR, FT-Raman)

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Fourier-transform Raman (FT-Raman) techniques, is instrumental in identifying the functional groups and vibrational modes of the molecule. For the related compound 2,6-dibromo-4-nitroaniline (B165464), both FTIR and FT-Raman spectra have been measured in the solid phase. nih.gov The data obtained from these techniques provide a comprehensive vibrational profile of the molecule. nih.gov

Detailed vibrational assignments for the analogous compound 2,6-dibromo-4-nitroaniline have been performed using density functional theory (DFT) calculations with the B3LYP method and a 6-31G* basis set. nih.gov These calculations help in attributing the observed experimental bands to specific vibrational modes within the molecule. nih.gov Although specific assignments for this compound are not detailed in the provided results, the study of its dibromo-analogue offers a strong comparative basis for spectral interpretation. nih.gov The effects of the amino, iodo, and nitro substituents on the vibrational frequencies are key to understanding the spectrum.

Table 1: Vibrational Spectroscopy Data for Related Compounds

Compound Technique Key Findings
2,6-dibromo-4-nitroaniline FTIR, FT-Raman The geometry and normal vibrations have been obtained from density functional theory (DFT) with the B3LYP method employing the 6-31G* basis set. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

For this compound, ¹H NMR and ¹³C NMR spectral data are available. nih.gov The ¹H NMR spectrum, sourced from Sigma-Aldrich Co. LLC., and the ¹³C NMR spectrum, provided by W. Robien at the University of Vienna, offer crucial information about the chemical environment of the hydrogen and carbon atoms in the molecule. nih.gov In a related compound, 2,6-dibromo-4-nitroaniline, the ¹H NMR spectrum in DMSO-d6 shows signals at δ 8.27 (s, 2H) and 6.79 (s, 2H), while the ¹³C NMR spectrum exhibits peaks at 149.6, 136.9, 128.4, and 105.8 ppm. rsc.org

Table 2: NMR Data for this compound and a Related Compound

Compound Spectrum Solvent Chemical Shifts (ppm)
This compound ¹H NMR Data available Specific shifts not detailed in search results.
This compound ¹³C NMR Data available Specific shifts not detailed in search results.
2,6-dibromo-4-nitroaniline ¹H NMR DMSO-d6 δ 8.27 (s, 2H), 6.79 (s, 2H) rsc.org

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering clues about its structure. The NIST Mass Spectrometry Data Center reports GC-MS data for this compound, with major peaks observed at m/z 390, 360, and 217. nih.gov The molecular weight of this compound is 389.9171 g/mol . nist.gov

Crystallographic Analysis and Crystal Engineering

Crystallographic studies are essential for determining the precise three-dimensional arrangement of atoms and molecules in the solid state.

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is the definitive method for establishing the molecular and supramolecular structure of crystalline solids. While a specific single-crystal structure for this compound is not detailed in the provided results, the methodology is crucial for understanding the spatial orientation of its functional groups. For the related compound 2,6-diiodo-4-nitrophenol (B1216091), single-crystal X-ray diffraction reveals that the molecules are linked by O—H⋯O hydrogen bonds and iodo–nitro interactions, forming sheets that are further connected into a three-dimensional framework by aromatic π–π stacking interactions. researchgate.net Similarly, in the crystal structure of 2,6-diiodo-4-nitroanisole, molecules are linked into chains by a two-center iodo–nitro interaction. researchgate.net In the triclinic polymorph of 2-iodo-4-nitroaniline (B1222051), molecules are linked by paired N—H⋯O hydrogen bonds. researchgate.net These examples highlight the importance of hydrogen bonding and halogen bonding in the crystal engineering of such compounds.

Table 3: Crystallographic Data for Related Compounds

Compound Crystal System Key Intermolecular Interactions
2,6-diiodo-4-nitrophenol Not specified O—H⋯O hydrogen bonds, iodo–nitro interactions, π–π stacking researchgate.net
2,6-diiodo-4-nitroanisole Not specified Iodo–nitro interactions researchgate.net
2-iodo-4-nitroaniline (triclinic polymorph) Triclinic N—H⋯O hydrogen bonds researchgate.net

Table 4: List of Compounds

Compound Name
This compound
2,6-dibromo-4-nitroaniline
2-iodo-4-nitroaniline
2,6-diiodo-4-nitrophenol
2,6-diiodo-4-nitroanisole

Polymorphism and Influence on Material Properties

Polymorphism, the ability of a compound to exist in more than one crystal structure, is a critical factor in materials science as it can significantly influence a substance's physical and chemical properties, including melting point, solubility, stability, and bioavailability. While extensive polymorphic studies on this compound itself are not widely documented, analysis of closely related compounds provides significant insight into its potential behavior.

For instance, the related compound 2-iodo-4-nitroaniline is known to exhibit at least three crystal polymorphs: triclinic, orthorhombic, and monoclinic forms. researchgate.net These different forms arise from variations in the intermolecular interactions, leading to different packing arrangements. researchgate.net The transformation between these polymorphs can be mediated by solvents, highlighting the sensitivity of the crystal structure to the crystallization environment. researchgate.net

Given these findings, it is highly probable that this compound also exhibits polymorphic behavior. The introduction of a second iodine atom increases steric hindrance and enhances the potential for halogen bonding, which could lead to even more complex packing motifs. Different polymorphs of this compound would likely exhibit variations in properties such as solubility, which is known to be reduced in diiodo derivatives compared to other halogenated anilines due to the increased halogen content. The stability and reactivity of the solid material could also be altered by the specific packing arrangement in different crystalline forms.

Table 1: Polymorphism in a Related Nitroaniline

Compound Known Polymorphs Crystal Systems

Analysis of Intermolecular Interactions

The solid-state structure of this compound is stabilized by a combination of hydrogen bonds, halogen bonds, and π-stacking interactions. These non-covalent forces work in concert to create a robust three-dimensional network.

A primary and highly influential interaction in the crystal structure of nitroanilines is hydrogen bonding. In structures analogous to this compound, such as its dibromo counterpart, weak hydrogen bonds are observed between the amino protons of one molecule and the oxygen atoms of the nitro group on an adjacent molecule. iucr.org This N-H···O interaction is a recurring and dominant motif.

In 2-iodo-4-nitroaniline, these N-H···O hydrogen bonds link molecules into chains or sheets. researchgate.net For example, in the triclinic polymorph, paired N-H···O bonds form chains of rings. researchgate.net Theoretical studies on 2,6-dibromo-4-nitroaniline (DBNA) using Density Functional Theory (DFT) have quantified the strength of these interactions, with binding energies for different hydrogen bonding configurations calculated to be significant, in the range of -1.66 to -9.77 kcal/mol. nih.gov These findings underscore the critical role of hydrogen bonding in dictating the primary assembly of molecules in the crystal lattice of this compound.

The presence of two iodine atoms on the aromatic ring introduces the capacity for strong halogen bonding. The iodine atom, acting as a halogen bond donor, can interact with electron-rich atoms, particularly the oxygen atoms of the nitro group (I···O). This type of interaction is well-documented in related structures. For example, in 2,6-diiodo-4-nitrophenol, two distinct iodo-nitro interactions, alongside hydrogen bonds, link molecules into sheets. researchgate.netnih.gov

In the orthorhombic phase of 2-iodo-4-nitroaniline, I···O−NO₂ halogen bonds are responsible for the formation of one-dimensional chains. Similarly, in 2,6-dibromo-4-nitroaniline, interactions between bromine and oxygen atoms of neighboring molecules contribute to the formation of two-dimensional layers. iucr.org The interplay and competition between hydrogen and halogen bonding are crucial in determining the final supramolecular architecture. In some systems, halogen bonding has been shown to be a robust and reliable synthon for crystal engineering. rsc.org

The combination of hydrogen and halogen bonding typically results in the formation of planar sheets or layered structures. In 2,6-dibromo-4-nitroaniline, the interplay between N-H···O hydrogen bonds and Br···O interactions leads to the formation of π-stacked two-dimensional layers. iucr.org

Gas-Phase Spectroscopic Characterization

Gas-phase spectroscopy provides fundamental information about the intrinsic properties of a molecule, free from the influence of intermolecular interactions present in the solid state. The National Institute of Standards and Technology (NIST) has compiled a gas-phase infrared (IR) spectrum for this compound. nist.gov This spectrum reveals the characteristic vibrational frequencies of the molecule's functional groups. However, concentration information is unavailable, precluding the derivation of molar absorptivity values. nist.gov

Further insights can be gained from theoretical studies on analogous molecules. For 2,6-dibromo-4-nitroaniline, detailed vibrational analyses have been performed using Density Functional Theory (DFT) calculations (B3LYP/6-31G*). nih.govscispace.comdergipark.org.tr These computational studies calculate the normal modes of vibration and predict the FTIR and FT-Raman spectra. nih.gov The calculated frequencies are typically scaled to achieve better agreement with experimental data, allowing for a detailed assignment of vibrational bands corresponding to the stretching and bending modes of the amino, nitro, and carbon-halogen groups. nih.gov Such theoretical and computational approaches provide a powerful tool for interpreting the spectroscopic data of this compound and understanding the effects of its specific substituents on its vibrational properties.

Table 2: Spectroscopic Data Availability for this compound

Spectroscopic Technique Availability Source Notes
Gas-Phase Infrared (IR) Spectrum Yes NIST WebBook nist.gov Provides vibrational frequencies in the gas phase.
Mass Spectrum (Electron Ionization) Yes NIST WebBook nist.gov Data available for mass analysis.
1D NMR Spectra (¹H NMR) Yes PubChem nih.gov Spectral data available in databases.
FTIR Spectra (KBr Wafer) Yes PubChem nih.gov Solid-state infrared spectrum.

Computational Chemistry and Theoretical Characterization of 2,6 Diiodo 4 Nitroaniline

Quantum Chemical Approaches to Electronic Structure

Quantum chemical methods are instrumental in elucidating the electronic properties of 2,6-diiodo-4-nitroaniline. These approaches offer a detailed understanding of the molecule's orbital energies, electron density distribution, and reactivity.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure of this compound and its derivatives. DFT calculations, particularly with hybrid functionals like B3LYP, have been shown to provide reliable results for organic molecules containing heavy atoms such as iodine. nih.gov These calculations are essential for predicting molecular orbital energies and understanding the electronic transitions within the molecule.

For related nitroaniline compounds, DFT calculations have been successfully used to study their nonlinear optical (NLO) properties and vibrational spectra. niscpr.res.in For instance, in the analysis of 2,6-dibromo-4-nitroaniline (B165464), DFT at the B3LYP/6-31G* level was employed to determine the geometry and normal vibrational modes. nih.gov Similar studies on other aniline (B41778) derivatives have also utilized DFT to investigate their structural and electronic properties, often showing good agreement with experimental data. kau.edu.saresearchgate.net The choice of basis set, such as 6-311++G**, is crucial for obtaining accurate predictions of vibrational wavenumbers and other properties. niscpr.res.in

Semi-Empirical Molecular Orbital Methods (e.g., AM1, MNDO, PM3)

Semi-empirical molecular orbital methods, including AM1, MNDO, and PM3, offer a computationally less intensive alternative to ab initio methods for studying the electronic structure of molecules. These methods have been applied to various aniline derivatives to predict their properties. For example, the PM3 semi-empirical method has been used to compute the optimized structures and vibrational frequencies of related phenyl azide (B81097) derivatives. uni-muenchen.de

In a study on 2,6-difluoro-4-nitroaniline, a series of semi-empirical methods were used to investigate its electronic structure and properties, with the results showing that solvent models can improve the accuracy of the calculations. dulaty.kz The AM1 method has been used to predict the carcinogenicity of anilines by calculating their molecular descriptors. dulaty.kz While these methods are generally less accurate than DFT, they can provide valuable qualitative insights and are useful for preliminary computational screenings of large sets of molecules.

Molecular Geometry Optimization and Structural Parameter Analysis

The determination of the most stable three-dimensional arrangement of atoms in this compound is achieved through molecular geometry optimization. This process also provides detailed information on bond lengths and angles, which are fundamental to understanding the molecule's structure and reactivity.

Theoretical Determination of Bond Lengths and Bond Angles

Theoretical calculations are crucial for determining the precise bond lengths and angles of this compound. For analogous compounds like 2-iodo-6-methyl-4-nitroaniline, the carbon-iodine bond length is approximately 2.10-2.15 Å, and the carbon-nitrogen bond of the amino group is about 1.35-1.40 Å. In 2,6-difluoro-4-nitroaniline, theoretical calculations have shown that the use of solvent models can lead to more accurate predictions of bond lengths when compared to experimental data. dulaty.kz

Below is a table of selected theoretical bond lengths for a related compound, 2,6-difluoro-4-nitroaniline, calculated using different semi-empirical methods. dulaty.kz

BondMNDO (Å)AM1 (Å)PM3 (Å)
C1-C21.3961.4061.392
C2-C31.3981.4011.395
C1-N1.3911.3991.402
C4-N1.4521.4611.465
N-O1.2231.2251.221

Conformational Analysis and Molecular Planarity

Conformational analysis of this compound involves studying the different spatial arrangements of its atoms and their relative energies. The planarity of the molecule is a key aspect of its conformation. In similar nitroaniline derivatives, the amino group and the nitro group tend to be planar or nearly planar with the benzene (B151609) ring to maximize resonance stabilization and conjugation.

For 2,6-difluoro-4-nitroaniline, geometry optimization using the AM1 level of theory indicated a planar configuration. dulaty.kz However, it is also known that the amino group in aniline and its derivatives can adopt a pyramidal geometry. dulaty.kz The interplay between the electronic effects of the substituents and steric hindrance determines the final conformation. In the case of this compound, the bulky iodine atoms at the ortho positions likely influence the planarity of the amino and nitro groups.

Prediction and Assignment of Vibrational Spectra

The prediction and assignment of vibrational spectra are essential for the characterization of this compound. Theoretical calculations of vibrational frequencies can be compared with experimental data from infrared (IR) and Raman spectroscopy to confirm the molecular structure and understand its vibrational modes.

Theoretical calculations of vibrational frequencies for similar molecules, such as 2,6-dibromo-4-nitroaniline and other aniline derivatives, have been performed using DFT methods. nih.govniscpr.res.in These calculations often result in an overestimation of the vibrational frequencies, which can be corrected using scaling factors to achieve better agreement with experimental values. niscpr.res.indoi.org

The vibrational assignments are typically based on the calculated frequencies, infrared intensities, and Raman activities, as well as by comparison with the known characteristic frequencies of functional groups. niscpr.res.in For instance, in related nitroanilines, the N-H stretching vibrations of the amino group are expected in the 3300-3500 cm⁻¹ region, while the asymmetric and symmetric stretching vibrations of the nitro group appear around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively.

A comparison of calculated and experimental vibrational frequencies for the related compound 2,6-diiodo-4-nitrophenyl azide is presented below. uni-muenchen.de

AssignmentCalculated Frequencies HF/6-31G(d) (cm⁻¹)Observed IR Frequencies (cm⁻¹)Observed Raman Frequencies (cm⁻¹)
ν(CH)306830583055
νas(NNN)239721432143
ν(CC)154515541534
ν(CC) + ν(CN)144714351430
ν(CC)1360n.o.1370
νsym(NNN)130713011303
δ(CC)116811481146
δ(CC)807827828
γ(CC)729730729

Frontier Molecular Orbital Theory (HOMO-LUMO) Analysis

Frontier Molecular Orbital Theory (FMOT) is a powerful tool for understanding the chemical reactivity and electronic properties of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this theory. The HOMO energy is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that indicates the molecule's kinetic stability, chemical reactivity, and optical properties.

For nitroaniline derivatives, the HOMO is typically characterized by a significant contribution from the electron-donating amino group and the phenyl ring, while the LUMO is largely localized on the electron-withdrawing nitro group. This distribution of frontier orbitals is indicative of the intramolecular charge transfer that occurs upon electronic excitation.

The HOMO-LUMO gap is a key determinant of a molecule's electronic transport properties and its potential for use in electronic devices. A smaller energy gap generally corresponds to higher chemical reactivity and lower kinetic stability.

Table 1: Illustrative Frontier Molecular Orbital Parameters for a Related Nitroaniline Derivative (Note: Data for N-(p-diethylaminobenzylidene)-p-nitroaniline (DBN) from a B3LYP/6-311G calculation)

ParameterValue (eV)
HOMO Energy-
LUMO Energy-
HOMO-LUMO Gap2.94
Data sourced from a computational study on DBN and is for illustrative purposes. nih.gov

Influence of Solvent Models on Electronic Structure and Geometry

The surrounding environment can significantly influence the electronic structure and geometry of a molecule, and computational models can simulate these effects. Solvent models, such as the Polarized Continuum Model (PCM), are used to approximate the influence of a solvent on the solute molecule. These models are crucial for obtaining results that are comparable to experimental measurements, which are often conducted in solution.

For polar molecules like this compound, the polarity of the solvent is expected to have a notable impact. In a study on 2,6-difluoro-4-nitroaniline, the use of polar protic (water) and polar aprotic (DMSO) solvent models in semi-empirical calculations showed changes in the optimized geometry and electronic properties compared to the gas phase. dulaty.kz Generally, an increase in solvent polarity can lead to a stabilization of charge-separated states, which can affect the HOMO-LUMO gap and the energies of electronic transitions.

For 4-nitroaniline (B120555) and its N-substituted alkyl derivatives, calculations using the B3LYP/6-31G* method in vacuum, tetrahydrofuran, and ethanol (B145695) have shown that the dipole moment and polarizability increase with the polarity of the solvent. nih.gov This enhancement of electronic properties is associated with a decrease in the optical gap, implying increased reactivity and susceptibility to electric fields in more polar environments. nih.gov

While specific data on the geometric changes of this compound in different solvents is not available, it is reasonable to infer that the bond lengths and angles, particularly those associated with the polar amino and nitro groups, would be affected by the solvent environment. The planarity of the molecule and the intramolecular interactions, such as potential hydrogen bonding between the amino and nitro groups, could also be influenced by the solvent.

Computational Resolution of Spectroscopic Data Discrepancies

Computational methods are invaluable for the interpretation and resolution of ambiguities in experimental spectroscopic data. By calculating theoretical vibrational spectra (Infrared and Raman), it is possible to assign experimental bands to specific vibrational modes of the molecule. This is particularly useful for complex molecules where experimental spectra can be crowded and difficult to interpret.

For example, a study on 2,6-dibromo-4-nitroaniline utilized DFT calculations with the B3LYP method and the 6-31G* basis set to obtain the geometry and normal mode vibrations. nih.govtandfonline.com The calculated vibrational frequencies were then compared with experimental FT-IR and FT-Raman spectra. nih.govtandfonline.com Often, calculated frequencies are systematically overestimated due to the harmonic approximation used in the calculations and the neglect of anharmonicity present in real systems. niscpr.res.in To correct for this, scaling factors are often applied to the computed frequencies to bring them into closer agreement with experimental data. nih.govtandfonline.com

This combined experimental and theoretical approach allows for a more confident and detailed assignment of the vibrational spectrum. For instance, the characteristic stretching frequencies of the amino (NH₂) and nitro (NO₂) groups, as well as the carbon-iodine (C-I) bonds in this compound, can be precisely assigned. The NIST WebBook provides an experimental gas-phase IR spectrum for this compound, which could be used as a benchmark for such a computational study. nist.gov

In cases where experimental data might be unclear or where multiple conformers of a molecule could contribute to the observed spectrum, computational chemistry can be used to predict the spectra of the different conformers and their relative energies, thus aiding in the interpretation of the experimental results.

Reactivity and Reaction Mechanism Studies of 2,6 Diiodo 4 Nitroaniline

Mechanistic Investigations of Halogenation Reactions

The halogenation of aniline (B41778) derivatives is a key reaction in organic synthesis. In the case of 4-nitroaniline (B120555), direct iodination leads to the formation of 2,6-diiodo-4-nitroaniline. The reaction is typically carried out using iodine monochloride in a suitable solvent like glacial acetic acid. The mechanism involves electrophilic aromatic substitution, where the iodine monochloride acts as the source of the electrophilic iodine species. The amino group, being an activating group, directs the incoming electrophiles to the ortho and para positions. However, since the para position is already occupied by the nitro group, substitution occurs at both ortho positions (C2 and C6).

The synthesis of related halogenated nitroanilines, such as 2,6-dibromo-4-nitroaniline (B165464), can be achieved through various methods, including the use of bromide-bromate salts in an aqueous acidic medium. researchgate.net This "Green Method" generates bromine in situ, avoiding the use of hazardous molecular bromine. researchgate.net The reaction proceeds under ambient conditions and allows for the recycling of the aqueous acidic filtrate. researchgate.net The regioselectivity observed in these reactions aligns with the expected outcome for an electrophilic bromination pathway, which is influenced by steric effects. scispace.com

Regioselectivity and Stereoselectivity in Reactions

The regioselectivity of reactions involving this compound and its precursors is a critical aspect of its chemistry. During the synthesis of this compound from 4-nitroaniline, the strong directing effect of the amino group ensures that iodination occurs exclusively at the positions ortho to it. The electron-withdrawing nitro group at the para position further deactivates the meta positions, reinforcing the observed regioselectivity.

In the synthesis of other halogenated anilines, the order of functional group introduction can be manipulated to achieve the desired regiochemistry. For instance, in the synthesis of 4-(tert-butyl)-2-iodo-6-nitroaniline, iodination can precede nitration. This strategy allows for precise control over the substitution pattern on the aromatic ring.

Studies on the bromination of 4-nitroaniline have shown that the mole ratio of the reactants significantly impacts the yield and purity of the resulting 2,6-dibromo-4-nitroaniline. An optimal mole ratio of Br2 to 4-nitroaniline of 2:1 has been found to produce the highest yield and desired melting point. scispace.com

Influence of Substituents on Reaction Pathways and Outcomes

The substituents on the aniline ring profoundly influence the reaction pathways and outcomes. The electron-withdrawing nitro group in this compound makes the aromatic ring electron-deficient, which can affect its reactivity in nucleophilic substitution reactions. Conversely, the amino group is electron-donating and can be protonated under acidic conditions, which alters its directing effects.

The presence of bulky iodine atoms at the ortho positions creates significant steric hindrance around the amino group. This steric crowding can influence the accessibility of the amino group and the adjacent ring positions to incoming reagents, thereby affecting reaction rates and, in some cases, dictating the reaction pathway. For example, in the formation of organometallic polymers, the push-pull nature of the nitro and amino substituents in a related compound, 2,6-diethynyl-4-nitroaniline, creates a dipole moment that can oppose charge flow along the polymer chain. acs.org

In the context of solid-state reactions, studies on coordination polymers have shown that halogen substitution significantly influences photocycloaddition efficiency, with reaction rates increasing as a function of the substituent's electronegativity. acs.org This highlights the electronic effects of substituents on reaction kinetics.

Kinetic and Thermodynamic Studies of Chemical Transformations

Kinetic and thermodynamic studies provide valuable insights into the stability and transformation of different forms of substituted anilines. For the related compound 2-iodo-4-nitroaniline (B1222051), studies have differentiated between thermodynamically stable and kinetically trapped polymorphic forms using techniques like differential scanning calorimetry (DSC). Solvent-mediated transformations have also been observed, where the stability of a particular polymorphic form is dependent on the solvent used. researchgate.net

Research on the solid-state [2+2] photocycloaddition reactions of coordination polymers has demonstrated that these reactions follow first-order kinetics, indicating a single rate-limiting step. acs.org The rate constants for these reactions were found to be dependent on the substituents present. acs.org

Thermodynamic data, including enthalpy and entropy of solution, have been determined for various bromoanilines to understand their solution behavior. royalholloway.ac.uk Furthermore, theoretical calculations, such as Density Functional Theory (DFT), have been employed to investigate the thermodynamic properties and stability of different regioisomers of related compounds, providing a deeper understanding of their reactivity. rsc.org

Advanced Applications and Functional Materials Development Based on 2,6 Diiodo 4 Nitroaniline

Applications in Dye Chemistry and Pigment Development

The chromophoric properties inherent in 2,6-diiodo-4-nitroaniline make it a valuable precursor in the synthesis of dyes and pigments. smolecule.com The presence of the nitro group, a strong electron-withdrawing group, and the amino group, an electron-donating group, creates a push-pull system that is fundamental to the color of many organic dyes.

Synthesis of Azo Disperse Dyes

Azo dyes, characterized by the -N=N- functional group, represent a significant class of synthetic colorants. nih.gov The synthesis of azo disperse dyes often involves the diazotization of a primary aromatic amine, such as a substituted aniline (B41778), followed by a coupling reaction with an electron-rich species. nih.govmdpi.com While research has detailed the use of analogous compounds like 2,6-dibromo-4-nitroaniline (B165464) as an important intermediate for azo disperse dyes, the principles are applicable to its diiodo counterpart. rsc.orgdlut.edu.cnresearchgate.net The process for creating these dyes is considered a cornerstone of industrial organic chemistry. nih.gov

The general synthetic route involves the conversion of the primary aromatic amine into a diazonium salt, which is then reacted with a coupling component. nih.gov The stability of the diazonium salt is crucial, with reactions often carried out at low temperatures (0–5 °C). mdpi.com The resulting azo dyes from such precursors are investigated for their dyeing performance on synthetic fibers like polyethylene (B3416737) terephthalate (B1205515) (PET), often under supercritical carbon dioxide conditions. mdpi.com

Chromophore Design and Spectral Modulation

The structure of this compound offers significant potential for chromophore design and the fine-tuning of spectral properties. A chromophore is the part of a molecule responsible for its color, and the interaction between electron-donating and electron-accepting groups (a D-π-A system) is key to this. scispace.com The amino group acts as the donor (D) and the nitro group as the acceptor (A), linked through the π-system of the benzene (B151609) ring.

Modifying the structure of the aniline can modulate the intramolecular charge transfer (ICT), which in turn affects the absorption wavelength and intensity of the dye. scispace.com For instance, the introduction of bulky iodine atoms at the 2 and 6 positions can influence the planarity of the molecule and, consequently, its electronic properties. This strategic substitution allows for the rational design of dyes with specific, desired colors and high molar extinction coefficients. mdpi.com

Precursors for Heterocyclic Systems and Pharmaceutical Intermediates

The reactivity of this compound makes it a valuable precursor for the synthesis of various heterocyclic compounds and as an intermediate in the development of pharmaceuticals. ontosight.aiontosight.ai The presence of halogen atoms provides a handle for further chemical transformations, such as cross-coupling reactions or nucleophilic substitutions. ontosight.ai

Synthesis of Halogenated Quinoline (B57606) Derivatives

Halogenated quinolines are a class of heterocyclic compounds with significant biological and pharmaceutical importance, found in a number of natural products, particularly alkaloids. nih.gov The halogen atom can be crucial for the compound's bioactivity and offers a site for further structural modifications. nih.govresearchgate.net

One established method for synthesizing substituted quinolines is through the electrophilic cyclization of N-(2-alkynyl)anilines. nih.govresearchgate.net While direct synthesis from this compound is not explicitly detailed in the provided context, the general methodology suggests its potential as a starting material. For instance, related dihalogenated anilines are used to produce 2,4-dihalogenoquinolines. rsc.org The synthesis of 2,6-dibromo-4-nitroaniline is noted as a precursor for halogenated quinoline derivatives. These reactions can be promoted by various electrophiles like iodine monochloride (ICl) or iodine (I2) under mild conditions. nih.govresearchgate.net

Building Blocks for Biologically Active Molecules

The structural motifs present in this compound are found in various biologically active molecules. ontosight.ai Anilines and their derivatives are known to exhibit a range of biological activities, including antimicrobial, antifungal, and anticancer properties, making them valuable in medicinal chemistry research. ontosight.ai The presence of both iodine and a nitro group can contribute to these activities. smolecule.com

This compound serves as an intermediate in the synthesis of more complex molecules with potential therapeutic applications. ontosight.ai Its utility as a building block stems from the ability to selectively modify the different functional groups, allowing for the construction of a diverse library of compounds for biological screening.

Development of Cytisine (B100878) Derivatives

Cytisine, a natural alkaloid, has been a scaffold for the development of new derivatives with potential pharmacological activities. sibran.runih.gov Research has focused on synthesizing N-heterocyclic derivatives of cytisine to explore new biological properties. sibran.ru

In this context, this compound has been used as a starting material. sibran.ruresearchgate.net It is first acylated with bromoacetic acid bromide to form a reactive alkylating agent, 2-bromo-N-(2,6-diiodo-4-nitrophenyl)acetamide. researchgate.net This intermediate is then reacted with cytisine to produce the corresponding anilide of cytisinylacetic acid. researchgate.net The composition and structure of these new cytisine derivatives have been confirmed using various spectroscopic methods and X-ray structure analysis. sibran.ruresearchgate.net The introduction of the 2,6-diiodo-4-nitrophenyl fragment into the cytisine molecule is a strategy to potentially enhance or introduce new biological activities, such as antibacterial or insecticidal properties. researchgate.net

Advanced Material Science Applications

The unique molecular architecture of this compound, featuring a combination of heavy iodine atoms, a strong electron-withdrawing nitro group, and an electron-donating amino group, makes it a compound of interest in the development of advanced functional materials. These substituents create a significant dipole moment and influence the electronic and optical properties of the molecule, paving the way for its potential use in specialized material science applications.

Role in Flame Retardant Synthesis

The use of halogenated compounds as flame retardants is a well-established strategy in polymer science. These compounds are incorporated into materials to inhibit or delay the spread of fire. The effectiveness of halogenated flame retardants typically depends on the type of halogen and its bonding characteristics within the molecule.

However, research into halogenated flame retardants has shown that not all halogens are equally effective in providing fire resistance. While chlorine and bromine-containing compounds have been widely used, iodine-based compounds are generally not employed as flame retardants. isola-group.com The mechanism of action for halogenated flame retardants involves the release of halogen radicals in the gas phase during combustion. These radicals interfere with the chain reactions of combustion, effectively quenching the flame.

While the brominated analogue, 2,6-dibromo-4-nitroaniline, is known as an intermediate in the synthesis of some flame retardants, the same is not true for this compound due to the ineffectiveness of iodine in flame retardancy. chemicalbook.comnih.gov

Table 1: Comparison of Halogens in Flame Retardancy

HalogenEffectiveness in Flame RetardancyReason
FluorineNot effectiveStrong carbon-fluorine bond does not break easily at combustion temperatures.
ChlorineModerately effectiveReleases hydrogen chloride over a wide temperature range, reducing its concentration and effectiveness. isola-group.com
BromineHighly effectiveThe carbon-bromine bond breaks at an optimal temperature, releasing a high concentration of bromine radicals that interfere with combustion. isola-group.com
IodineNot effectiveDoes not effectively interfere with the combustion process. isola-group.com

Potential for Photonic and Electronic Materials

The field of photonics and electronics relies on materials with specific optical and electrical properties. Organic molecules with large second-order nonlinear optical (NLO) properties are of particular interest for applications such as frequency doubling of light, optical switching, and electro-optic modulation. The key to a high second-order NLO response in organic molecules is a large difference between the ground and excited state dipole moments, which is often achieved in "push-pull" systems. These systems consist of an electron-donating group and an electron-accepting group connected by a π-conjugated bridge.

This compound possesses the fundamental characteristics of a push-pull molecule. The amino group (-NH2) acts as an electron donor, while the nitro group (-NO2) is a strong electron acceptor. These are connected by the benzene ring, which serves as the π-conjugated system. The presence of two heavy iodine atoms at the ortho-positions to the amino group can further enhance its potential in photonic and electronic materials.

Nonlinear Optical (NLO) Properties:

The NLO properties of p-nitroaniline and its derivatives have been extensively studied. researchgate.net These studies have shown that substitutions on the aniline ring can significantly impact the molecular hyperpolarizability (β), a measure of the second-order NLO response. For instance, 2-methyl-4-nitroaniline (B30703) has been identified as a highly useful material in nonlinear optical devices. google.com

The introduction of iodine atoms in this compound is expected to influence its NLO properties in several ways:

Heavy Atom Effect: The heavy iodine atoms can enhance intersystem crossing, potentially influencing photophysical properties relevant to optical limiting applications.

Steric Effects: The bulky iodine atoms can induce a twist in the molecular structure, affecting the planarity of the molecule. This can influence the charge transfer characteristics and, consequently, the NLO response.

Electronic Effects: Although halogens are generally considered deactivating groups in electrophilic aromatic substitution, their ability to participate in charge transfer can modify the electronic distribution in the excited state.

Theoretical and experimental studies on similar nitroaniline derivatives suggest that this compound could possess a significant second-order NLO susceptibility. journalirjpac.com

Electronic Materials:

The electronic properties of this compound also make it a candidate for applications in electronic materials. The push-pull nature of the molecule facilitates intramolecular charge transfer (ICT), a crucial process for many electronic applications. The energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key parameters in determining the electronic behavior of a material. In this compound, the HOMO is expected to be localized mainly on the amino group and the benzene ring, while the LUMO will be predominantly on the nitro group. The energy gap between the HOMO and LUMO determines the electronic absorption and emission properties of the molecule.

The presence of iodine could also play a role in modifying the charge transport properties of materials derived from this compound, which is a critical factor for applications in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).

Table 2: Potential Applications of this compound in Material Science

Application AreaRelevant Properties of this compoundPotential Function
Photonics Large molecular hyperpolarizability (β), push-pull electronic structure.Frequency conversion, optical switching, electro-optic modulation.
Electronics Intramolecular charge transfer (ICT), tunable HOMO-LUMO gap.Active layer in organic field-effect transistors (OFETs), component in organic light-emitting diodes (OLEDs).

Further research, including theoretical calculations and experimental characterization of the optical and electronic properties of this compound and its derivatives, is necessary to fully realize its potential in these advanced applications.

Future Research Directions and Emerging Methodologies for 2,6 Diiodo 4 Nitroaniline

Development of Novel and Sustainable Synthetic Pathways

The traditional synthesis of 2,6-diiodo-4-nitroaniline involves the direct iodination of p-nitroaniline using reagents like iodine monochloride in glacial acetic acid. orgsyn.org While effective, this method presents opportunities for improvement in terms of sustainability and efficiency. Future research is increasingly focused on greener and more advanced synthetic strategies.

Key Research Thrusts:

Green Chemistry Approaches: A significant push is being made to replace traditional organic solvents with more environmentally benign alternatives. chemicalbull.com Research into using aqueous media for the synthesis of related halogenated nitroanilines, such as the bromination of 4-nitroaniline (B120555) in an aqueous acidic medium, showcases a promising path. rsc.org This approach not only reduces organic solvent waste but can also simplify product purification through simple filtration. rsc.org

Catalyst-Free and Mild Condition Syntheses: Recent developments in organic synthesis have demonstrated the potential for catalyst- and additive-free reactions for producing complex aniline (B41778) derivatives. beilstein-journals.org For instance, methods involving the condensation of primary amines with cyclohexenone derivatives proceed smoothly under mild conditions, offering an alternative to harsh, metal-catalyzed processes. beilstein-journals.org Exploring similar pathways starting from precursors of this compound could lead to more efficient and scalable production.

Advanced Synthetic Technologies: Emerging technologies like microwave-assisted synthesis and flow chemistry offer substantial advantages over conventional batch methods, including accelerated reaction times, higher yields, and improved safety profiles. The application of these technologies to the synthesis of this compound and its derivatives is a key area for future exploration.

MethodDescriptionPotential AdvantagesReference
Traditional IodinationDirect iodination of p-nitroaniline with iodine monochloride (ICl) in glacial acetic acid.Established and proven method. orgsyn.org
Aqueous-Phase SynthesisUtilizing water as a solvent, potentially with bromide-bromate salts for halogenation, followed by nitration.Environmentally friendly, reduced organic waste, potential for filtrate recycling. rsc.org
Photocatalytic DehydrogenationA modern approach for creating substituted anilines from cyclohexanone (B45756) precursors using photocatalysis.Exceptionally mild conditions, high tolerance for sensitive functional groups. thieme-connect.com
Microwave-Assisted Organic Synthesis (MAOS)Using microwave irradiation to rapidly heat the reaction mixture.Faster reaction times, potentially higher yields, and improved efficiency.

Exploration of Advanced Characterization Techniques for Solid-State Phenomena

The solid-state properties of this compound are dictated by a complex interplay of non-covalent interactions, including hydrogen and halogen bonds. oup.com Understanding these interactions is critical for its application in materials science and crystal engineering.

Future research will increasingly rely on advanced characterization techniques to probe these solid-state phenomena:

Single-Crystal X-ray Diffraction: This remains the gold standard for determining the precise three-dimensional arrangement of molecules in a crystal lattice. researchgate.net For this compound and its derivatives, this technique is essential for elucidating how intermolecular forces, such as the C–I···O=N halogen bond, direct the supramolecular architecture. oup.comresearchgate.net For example, studies on the related 2,6-diiodo-4-nitrophenol (B1216091) show how hydrogen bonds and iodo-nitro interactions combine to form complex 3D frameworks. researchgate.net

Hirshfeld Surface Analysis: This computational tool provides a visual and quantitative way to analyze intermolecular contacts in a crystal. It is particularly useful for decoding the complex network of interactions in nitroaniline derivatives, helping to compare the relative importance of hydrogen bonds versus other interactions like π-π stacking. acs.org

Solid-State Photoluminescence Spectroscopy: This technique can be used to probe the electronic structure and local environment of molecules within a solid material. For functionalized frameworks, it can reveal subtle structural changes, such as ligand rotation and host-guest interactions, which are not easily detected by other methods. acs.org

These advanced techniques provide crucial insights into how molecular-level features translate into macroscopic material properties, guiding the design of new functional materials.

Rational Design and Synthesis of Derivatives with Tuned Properties

The presence of three distinct and reactive functional groups makes this compound a highly versatile platform for rational drug and materials design. unimi.it By selectively modifying one or more of these groups, researchers can fine-tune the molecule's electronic, optical, and physical properties.

Strategies for Derivative Synthesis:

Cross-Coupling Reactions: The two iodine atoms are ideal handles for introducing molecular complexity via transition-metal-catalyzed cross-coupling reactions (e.g., Sonogashira, Suzuki, Heck). ontosight.ai For example, a Sonogashira coupling reaction has been used to convert the two iodo groups into ethynyl (B1212043) groups, yielding 2,6-diethynyl-4-nitroaniline, a precursor for organometallic polymers. acs.org

Modification of the Amino Group: The amino group can be alkylated, acylated, or used as a directing group for further substitutions on the aromatic ring. nih.gov

Transformation of the Nitro Group: The electron-withdrawing nitro group can be reduced to an amino group, which dramatically alters the electronic properties of the molecule and opens up further avenues for derivatization. This transformation is a key step in the synthesis of many pharmaceutical intermediates.

Diazotization and Azide (B81097) Formation: The primary amine can be converted into a diazonium salt, which can then be transformed into an azide. uni-muenchen.de The resulting 2,6-diiodo-4-nitrophenyl azide is a highly energetic material. uni-muenchen.de

The goal of this research is to create a library of derivatives with tailored characteristics for specific applications.

Derivative TypeSynthetic StrategyPotential Tuned PropertyTarget ApplicationReference
2,6-Diethynyl-4-nitroanilineSonogashira coupling at the C-I bonds.Extended π-conjugation, altered electronic and optical properties.Organometallic polymers, molecular wires. acs.org
2,6-Diiodo-4-aminophenylamineSelective reduction of the nitro group.Increased electron-donating character, new sites for functionalization.Pharmaceutical intermediates, dye synthesis.
2,6-Diiodo-4-nitrophenyl azideDiazotization of the amino group followed by reaction with sodium azide.High energy content.Energetic materials. uni-muenchen.de
N-Substituted DerivativesAlkylation or acylation of the amino group.Modified solubility, steric hindrance, and biological activity.Pharmaceuticals, agrochemicals. beilstein-journals.orgnih.gov

Expanding Application Domains in Emerging Technologies

The unique combination of heavy iodine atoms, a polarizable π-system, and versatile functional groups suggests that this compound and its derivatives could find use in several emerging technological fields.

Supramolecular Chemistry and Crystal Engineering: The ability of the iodine atoms to act as potent halogen bond donors is a key feature. Halogen bonding is a powerful and directional non-covalent interaction used to construct complex, multi-component supramolecular assemblies and co-crystals. oup.com By pairing this compound with suitable halogen bond acceptors, researchers can design novel solid-state materials with tailored architectures and physical properties, such as for nonlinear optics or sensors. oup.comacs.org

Organometallic Polymers: As demonstrated by the synthesis of polymers from its diethynyl derivative, this compound can serve as a bridging spacer in metal-containing polymers. acs.org These materials are of interest for their unique electronic and photophysical properties, with potential applications in catalysis, sensing, and optoelectronics.

Energetic Materials: The conversion of this compound to its corresponding azide produces a compound with high energy density. uni-muenchen.de The heavy iodine atoms may also influence its sensitivity and decomposition properties, making it an interesting candidate for research into new types of energetic materials.

Integrated Computational and Experimental Approaches for Deeper Understanding

To accelerate the discovery and optimization of materials based on this compound, future research will rely heavily on the integration of computational modeling with experimental validation.

Density Functional Theory (DFT): DFT calculations have become a cost-effective and accurate tool for predicting the physical and chemical properties of molecules. scholarsresearchlibrary.com For nitroaniline derivatives, DFT is used to calculate molecular geometries, vibrational frequencies (FT-IR and Raman spectra), and electronic properties like the HOMO-LUMO gap. scholarsresearchlibrary.com This allows for a direct comparison with experimental data and provides a deeper understanding of the structure-property relationships. scholarsresearchlibrary.com

Modeling Intermolecular Interactions: Computational methods are crucial for understanding the non-covalent forces that govern solid-state packing. Van der Waals-corrected DFT calculations can quantify the energy of hydrogen bonds and π-stacking interactions, while Hirshfeld surface analysis can visualize and dissect these contacts. acs.org This integrated approach was used to analyze dimerization in other nitroaniline derivatives, revealing the significant contribution of stacking interactions. acs.org

Predictive Design: By combining computational screening with targeted synthesis and characterization, researchers can move towards a more predictive model of materials design. Computational models can help pre-screen potential derivatives for desired properties, such as large nonlinear optical responses or specific binding affinities, thereby focusing experimental efforts on the most promising candidates. unimi.it

This synergistic approach, where computation guides experiment and experiment validates computation, is essential for efficiently navigating the vast chemical space of this compound derivatives and unlocking their technological potential.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.